molecular formula C6H9N3O2 B2388610 Ethyl 3-amino-1H-pyrazole-1-carboxylate CAS No. 1823330-71-7

Ethyl 3-amino-1H-pyrazole-1-carboxylate

Cat. No.: B2388610
CAS No.: 1823330-71-7
M. Wt: 155.157
InChI Key: GUXOTZVOTQCKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyrazole (B372694) Heterocycle Chemistry

Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. nih.govorientjchem.org This structure, a type of azole, is characterized by its amphoteric nature, meaning it can act as both a weak acid and a weak base. The pyrazole ring contains a pyrrole-like nitrogen (N1) which can donate a proton and a pyridine-like nitrogen (N2) which can accept a proton. nih.govias.ac.in This dual reactivity, combined with the aromatic stability of the ring, makes pyrazole and its derivatives foundational building blocks in organic synthesis.

The chemistry of pyrazoles is rich and varied. The ring can undergo electrophilic substitution, typically at the C4 position, while the nitrogen atoms provide sites for alkylation, arylation, and acylation. ias.ac.inmdpi.com The presence of substituents dramatically influences the reactivity and properties of the ring. Electron-donating groups can increase the acidity of the N1 proton, while electron-withdrawing groups can make the ring more susceptible to nucleophilic attack. nih.gov The ability to synthesize a vast library of substituted pyrazoles through methods like 1,3-dipolar cycloadditions or condensation reactions between hydrazines and 1,3-dicarbonyl compounds has made them a subject of continuous study. organic-chemistry.org

Academic and Industrial Relevance of the Pyrazole Scaffold in Drug Discovery and Organic Synthesis

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for drug discovery. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. orientjchem.org

The industrial significance of this scaffold is evidenced by the number of FDA-approved drugs that incorporate a pyrazole ring. These drugs target a diverse range of conditions, from inflammation to cancer and viral infections. The structural rigidity of the pyrazole ring, combined with its capacity for hydrogen bonding and other molecular interactions, allows for the design of highly specific and potent therapeutic agents. researchgate.net

Table 1: Examples of Commercially Significant Drugs Featuring a Pyrazole Scaffold

Drug NameTherapeutic UseMechanism of Action (Target)
CelecoxibAnti-inflammatory, AnalgesicSelective COX-2 Inhibitor
SildenafilErectile Dysfunction, Pulmonary HypertensionPDE5 Inhibitor
RuxolitinibMyelofibrosis, Polycythemia VeraJAK1/JAK2 Inhibitor
CrizotinibNon-Small Cell Lung CancerALK/ROS1 Inhibitor
AllopurinolGout, HyperuricemiaXanthine Oxidase Inhibitor

Overview of Research Trajectories for Ethyl 3-amino-1H-pyrazole-1-carboxylate and Related Aminopyrazole Derivatives

This compound is a specific isomer within the broader class of aminopyrazole esters. Its defining feature is the ethyl carboxylate group attached to the N1 position of the pyrazole ring. This N-substituent is an electron-withdrawing group that significantly influences the electronic properties and reactivity of the heterocycle. researchgate.netscispace.com Research on this specific N1-carboxylate isomer is not extensively documented; however, the research trajectories for the general class of aminopyrazole derivatives are well-established and provide a clear indication of its potential utility.

The primary research focus for aminopyrazoles is their application as versatile synthons, or building blocks, for the construction of fused heterocyclic systems. The presence of a nucleophilic amino group and the adjacent ring nitrogen atom allows these molecules to react with various biselectrophiles to form bicyclic structures with significant biological relevance, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. acs.orgnih.govresearchgate.netekb.eg

For instance, the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent is a classical and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.govnih.govrsc.org Similarly, reacting 5-aminopyrazole-4-carboxylates with reagents like formamide (B127407) or acetic anhydride (B1165640) can lead to the formation of pyrazolo[3,4-d]pyrimidines, a scaffold found in drugs like allopurinol. nih.govekb.egresearchgate.net The amino group in these precursors is crucial; it can be diazotized and coupled with other reagents to introduce further complexity, as demonstrated with the isomer Ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.net

The position of the functional groups is critical for determining the synthetic outcome. The distinction between this compound and its more commonly studied isomers, such as the 4-carboxylate, is therefore of high chemical importance.

Table 2: Structural Comparison of Ethyl Aminopyrazole Carboxylate Isomers

Compound NameStructureKey Structural Feature
This compoundStructure of this compoundCarboxylate group on N1 position. Amino group on C3.
Ethyl 3-amino-1H-pyrazole-4-carboxylateStructure of Ethyl 3-amino-1H-pyrazole-4-carboxylateCarboxylate group on C4 position. Amino group on C3. NH at N1.
Ethyl 5-amino-1H-pyrazole-3-carboxylateStructure of Ethyl 5-amino-1H-pyrazole-3-carboxylateCarboxylate group on C3 position. Amino group on C5. NH at N1.

In the case of this compound, the N1-carboxylate group can serve as both a modulating influence on reactivity and a potential protecting group that could be removed in a later synthetic step. organic-chemistry.org The electron-withdrawing nature of this group would decrease the nucleophilicity of the ring but could activate adjacent positions for specific reactions. The research trajectory for this compound would likely involve its use as a specialized building block where precise control over the N1 position is required for the synthesis of complex, targeted molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)9-4-3-5(7)8-9/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXOTZVOTQCKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Ethyl 3 Amino 1h Pyrazole 1 Carboxylate

Classical Approaches to Pyrazole (B372694) Ring Formation Relevant to Aminopyrazoles

The foundational methods for constructing the pyrazole ring have been established for over a century and continue to be relevant in the synthesis of complex derivatives, including aminopyrazoles.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, often referred to as the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring. nih.gov

The general mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and elimination of a water molecule. nih.gov The versatility of this method lies in the wide availability of both hydrazine and 1,3-dicarbonyl precursors, allowing for the synthesis of a diverse range of substituted pyrazoles. nih.govbeilstein-journals.org For the synthesis of aminopyrazoles, precursors containing a nitrile group, such as β-ketonitriles, are often employed instead of traditional 1,3-dicarbonyls. nih.govchim.it The reaction of a β-ketonitrile with hydrazine proceeds via nucleophilic attack on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon to yield a 5-aminopyrazole. nih.gov

Reagent 1Reagent 2Product TypeReference
Hydrazine1,3-Dicarbonyl CompoundSubstituted Pyrazole nih.gov
Hydrazineβ-Ketonitrile5-Aminopyrazole nih.gov
Hydrazineα,β-Unsaturated Nitrile3(5)-Aminopyrazole arkat-usa.org

1,3-Dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.org The reaction involves a 1,3-dipole, an electron-rich species with a positive and negative charge separated by another atom, and a dipolarophile, typically an alkene or alkyne. wikipedia.orgfrontiersin.org

In the context of pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrilimines. nih.govfrontiersin.org The reaction of a diazo compound with an alkyne is an efficient route to pyrazoles. frontiersin.orgresearchgate.net Similarly, nitrilimines, which can be generated in situ from hydrazonoyl halides, react with various dipolarophiles to yield pyrazole derivatives. nih.gov This method is particularly valuable for its high degree of stereoselectivity and regioselectivity, allowing for precise control over the substitution pattern of the final pyrazole product. wikipedia.org The cycloaddition approach provides a convergent and often milder alternative to condensation strategies for accessing the pyrazole core. nih.govfrontiersin.org

Specific Synthesis Routes for Ethyl 3-amino-1H-pyrazole-1-carboxylate and its Analogues

While classical methods provide the foundational chemistry for pyrazole formation, more specialized strategies have been developed to efficiently synthesize highly functionalized aminopyrazoles like this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient strategy for synthesizing complex molecules like aminopyrazoles. beilstein-journals.orgnih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.gov

A common MCR for 5-aminopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative. nih.govbeilstein-journals.org This process typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, creating a Michael acceptor. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and tautomerization, yields the final aminopyrazole product. nih.govtandfonline.com Variations of this reaction, such as four-component reactions involving a β-ketoester, hydrazine, aldehyde, and malononitrile, can produce highly substituted pyrano[2,3-c]pyrazole derivatives. nih.govtandfonline.com

ComponentsCatalyst/ConditionsProduct TypeReference
Aldehyde, Malononitrile, HydrazineBrønsted base (e.g., piperidine)5-Aminopyrazole nih.gov
Ethyl acetoacetate, Hydrazine, Aldehyde, MalononitrileWater, refluxPyrano[2,3-c]pyrazole tandfonline.com
β-Ketoester, HydrazineNeutralization with H₂SO₄5-Aminopyrazole chim.it

A highly effective two-step strategy for synthesizing 4-aminopyrazole carboxylates involves the reaction of diazonium salts with ethyl cyanoacetate (B8463686). tu-clausthal.de This method begins with the azo coupling of a freshly prepared diazonium salt with ethyl cyanoacetate in an ethanol (B145695)/water mixture, typically in the presence of a base like sodium acetate. tu-clausthal.deresearchgate.net This coupling reaction forms an intermediate ethyl 2-cyano-2-(2-arylhydrazine-ylidene)acetate. tu-clausthal.de

The second step is an intramolecular cyclization of this hydrazone intermediate, known as a Thorpe-Ziegler type reaction. tu-clausthal.de This base-promoted cyclization involves the attack of the secondary amine nitrogen onto the carbon of the nitrile group, leading to the formation of the 4-aminopyrazole-3-carboxylate ring system. tu-clausthal.deresearchgate.net This approach is particularly useful for creating bipyrazole structures when the starting diazonium salt is derived from another aminopyrazole. tu-clausthal.de

An alternative to constructing the aminopyrazole ring directly is to first synthesize a pyrazole core with a precursor functional group at the desired position, which is then converted into an amino group. The most common precursors are nitro and halo groups. researchgate.net

The synthesis of 3-aminopyrazoles can be achieved by first introducing a nitro group at the 3-position of the pyrazole ring, followed by its reduction. researchgate.net Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method for reducing both aromatic and aliphatic nitro groups to amines. researchgate.netcommonorganicchemistry.com Other reducing agents such as iron or zinc in acidic media, or tin(II) chloride, can also be employed, offering different levels of chemoselectivity. commonorganicchemistry.comwikipedia.org

Similarly, a halogen atom can be introduced at the 3-position of the pyrazole ring, which can then be replaced by an amino group via nucleophilic substitution. researchgate.net This functional group interconversion strategy provides a reliable route to aminopyrazoles when direct amination or cyclization methods are not feasible. researchgate.net

Precursor GroupReagent/MethodProductReference
NitroH₂, Pd/C (Catalytic Hydrogenation)Amine researchgate.netcommonorganicchemistry.com
NitroFe, Acetic AcidAmine commonorganicchemistry.com
NitroZn, Acetic AcidAmine commonorganicchemistry.com
NitroSnCl₂Amine commonorganicchemistry.com
HalogenAmine (Nucleophilic Substitution)Amine researchgate.net

Synthesis from Hydrazine Derivatives and Activated Ethylene (B1197577) Compounds

The synthesis of 3-aminopyrazole (B16455) derivatives is commonly achieved through the condensation reaction between a hydrazine derivative and a β-ketonitrile or an α,β-unsaturated nitrile. chim.it This approach is a cornerstone for creating the pyrazole core structure. A prominent method involves the cyclization of an activated ethylene compound, such as ethoxymethylene-cyanoacetic acid ethyl ester, with hydrazine hydrate (B1144303). google.com This reaction is typically conducted in an alcoholic solvent under reflux conditions. google.com

Another established pathway utilizes the reaction of ethyl 2-cyano-3-morpholinoacrylate with hydrazine hydrate in water. google.com The reaction proceeds at controlled temperatures, starting at a lower temperature and gradually increasing to ensure completion. google.com This method provides a direct route to ethyl 3-amino-1H-pyrazole-4-carboxylate, which is a closely related and commercially significant intermediate. google.com The general mechanism for these syntheses involves an initial nucleophilic attack by the hydrazine onto the activated double bond or carbonyl group, followed by an intramolecular cyclization and subsequent aromatization to form the stable pyrazole ring. chim.it

Table 1: Synthesis Examples from Hydrazine Derivatives
Activated Ethylene CompoundHydrazine DerivativeConditionsProductReference
Ethoxy-methylene-cyanoacetic acid ethyl esterHydrazine hydrateAlcohol, RefluxEthyl 3-amino-1H-pyrazole-4-carboxylate google.com
Ethyl 2-cyano-3-morpholinoacrylateHydrazine hydrate (80%)Water, 15-45°CEthyl 3-amino-1H-pyrazole-4-carboxylate google.com

Regioselective Synthesis Techniques and Considerations

Regioselectivity is a critical consideration in pyrazole synthesis, particularly when using substituted hydrazines. The reaction can potentially yield two different regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles), and controlling the outcome is essential for targeted synthesis. scholaris.canih.gov The choice of reaction conditions, such as the solvent and the presence of an acid or base catalyst, can significantly influence which nitrogen atom of the substituted hydrazine initiates the cyclization. nih.gov

For instance, in the synthesis of carboxyalkyl-1H-pyrazoles from enones and arylhydrazines, using arylhydrazine hydrochloride in methanol (B129727) favors the formation of the 1,3-isomer. nih.gov Conversely, using the free hydrazine base in chloroform (B151607) leads to the 1,5-isomer. nih.gov This divergence is attributed to which nitrogen atom of the hydrazine (the more or less hindered one) preferentially attacks the β-position of the enone. nih.gov Similarly, regiodivergent conditions have been developed for the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine; microwave activation with acetic acid in toluene (B28343) yields the 5-aminopyrazole, while using sodium ethoxide in ethanol produces the 3-aminopyrazole. chim.it These examples highlight the importance of carefully selecting reagents and conditions to achieve the desired regiochemical outcome in the synthesis of specifically substituted pyrazoles. chim.itnih.govnih.govnih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. For pyrazole synthesis, this includes the use of transition-metal catalysts, novel activation methods like photoredox reactions, and process intensification through one-pot multicomponent reactions.

Application of Transition-Metal Catalysts in Pyrazole Synthesis

Transition-metal catalysis offers powerful tools for constructing and functionalizing heterocyclic rings, including pyrazoles. Catalysts based on palladium, ruthenium, copper, and iron have been employed to facilitate various pyrazole syntheses. organic-chemistry.org For example, ruthenium catalysts can promote the dehydrogenative coupling of 1,3-diols with alkyl hydrazines to yield 1,4-disubstituted pyrazoles. organic-chemistry.org Copper-catalyzed domino C-N coupling/hydroamination reactions provide a straightforward route to pyrazoles. organic-chemistry.org Palladium-catalyzed reactions are also widely used, such as in the coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. organic-chemistry.org These catalytic methods often proceed under milder conditions and with higher selectivity than traditional approaches, broadening the scope of accessible pyrazole structures. organic-chemistry.org

Photoredox Reactions for Pyrazole Derivatization

Photoredox catalysis has emerged as a powerful strategy in organic synthesis, utilizing visible light to initiate reactions under exceptionally mild conditions. This approach has been applied to the synthesis of pyrazoles through novel reaction pathways. One such method involves a photoredox-catalyzed Norrish type fragmentation under green-light irradiation, which allows for the use of α,β-unsaturated aldehydes as synthetic equivalents of alkynes in pyrazole construction. organic-chemistry.org This technique represents a modern, green approach to forming the pyrazole core, avoiding harsh reagents and high temperatures. organic-chemistry.org

One-Pot Multicomponent Processes for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing reaction time, cost, and waste. biointerfaceresearch.com Several MCRs have been developed for the synthesis of functionalized pyrazoles. A notable example is the one-pot catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives from the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This process offers high yields, a broad substrate scope, and short reaction times. biointerfaceresearch.com Such methods align with the principles of green chemistry by maximizing atom economy and procedural simplicity, offering a significant advantage over traditional multi-step synthetic sequences. biointerfaceresearch.com

Table 2: Advanced and Green Synthetic Approaches
TechniqueKey FeaturesExample ApplicationReference
Transition-Metal CatalysisHigh selectivity, mild conditions, broad substrate scope.Ru-catalyzed dehydrogenative coupling of diols and hydrazines. organic-chemistry.org
Photoredox CatalysisUses visible light, very mild conditions, novel reaction pathways.Norrish type fragmentation of α,β-unsaturated aldehydes. organic-chemistry.org
One-Pot Multicomponent ReactionHigh efficiency, reduced waste, simple procedure.Synthesis of 1H-pyrazole-1-carbothioamides from hydrazine, malononitrile, and isothiocyanate. biointerfaceresearch.com

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Amino Group (at Position 3)

The amino group at the C3 position of the pyrazole (B372694) ring is a primary nucleophilic center and readily participates in various reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

Diazotization and Subsequent Coupling Reactions with Activated Methylene (B1212753) Compounds

The primary amino group of ethyl 3-amino-1H-pyrazole-4-carboxylate can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is electrophilic and can subsequently couple with compounds containing an active methylene group. researchgate.net

For instance, the diazotized pyrazole reacts with activated methylene compounds such as malononitrile, ethyl cyanoacetate (B8463686), and benzoylacetonitrile. researchgate.net These coupling reactions yield the corresponding azo derivatives. researchgate.net These azo compounds are valuable intermediates themselves and can undergo intramolecular cyclization. For example, heating the azo derivatives in the presence of aqueous alcoholic potassium hydroxide solution can lead to the formation of substituted pyrazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazine-8-carboxylates. researchgate.net This transformation proceeds via an initial Michael-type addition of the pyrazole NH group onto the cyano group, followed by cyclization. researchgate.net

Table 1: Coupling Reactions of Diazotized Ethyl 3-amino-1H-pyrazole-4-carboxylate

Activated Methylene Compound Coupling Product Subsequent Cyclization Product
Malononitrile Azo derivative 7-Amino-4-imino-3,4-dihydropyrazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazine-8-carboxylate
Ethyl Cyanoacetate Azo derivative 4,7-Dioxo-3,4,6,7-tetrahydropyrazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazine-8-carboxylate
Benzoylacetonitrile Azo derivative 7-Amino-4-phenylpyrazolo[5,1-c] researchgate.netnih.govresearchgate.nettriazine-8-carboxylate

Acylation Reactions (e.g., Acetylation) and N-Acetylated Derivatives

The amino group at position 3 readily undergoes acylation when treated with acylating agents like acetic anhydride (B1165640). nih.gov The reaction conditions, including the solvent and temperature, can influence the degree and position of acetylation, leading to mono-, di-, or even tri-acetylated products. nih.gov

When ethyl 3-amino-1H-pyrazole-4-carboxylate is reacted with equivalent amounts of acetic anhydride at room temperature, monoacetylation primarily occurs on the nitrogen atoms of the pyrazole ring. nih.gov The use of different solvents such as chloroform (B151607), dioxane, or dimethylformamide (DMF) can alter the ratio of the resulting N-acetylated isomers. nih.gov For example, using DMF in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can selectively yield one monoacetylated product in high proportion. nih.gov Increasing the amount of acetic anhydride and refluxing the reaction mixture can lead to diacetylated and triacetylated derivatives. nih.gov

Table 2: Products of Acetylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Reagents & Conditions Major Product(s)
1-1.5 mol Acetic Anhydride, Room Temp, DMF Monoacetylated derivatives (at ring nitrogens)
1-1.5 mol Acetic Anhydride, Room Temp, Chloroform Diacetylated derivative
Acetic Anhydride, DMF, DMAP (catalyst) Predominantly one monoacetylated isomer
8 eq. Acetic Anhydride, Reflux Triacetylated derivative

Condensation Reactions to Form Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netekb.eg The amino group of ethyl 3-amino-1H-pyrazole-1-carboxylate can react with various aldehydes and ketones to form the corresponding Schiff bases. This reaction generally involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov

These reactions are often catalyzed by acids and can be carried out in various solvents, sometimes under reflux conditions. ekb.eg The resulting Schiff bases are important intermediates in organic synthesis and are known to possess a wide range of biological activities. ekb.eg For example, pyrazole carbaldehydes can be condensed with various amines to form isoxazol-pyrazole Schiff bases, which can then be used to synthesize other heterocyclic systems like thiazolidine-4-ones. ekb.eg

Reactions at the Ester Group (at Position 1 or 4)

The ethyl carboxylate group attached to the pyrazole ring is susceptible to nucleophilic acyl substitution reactions, providing a pathway to other important functional groups.

Hydrolysis to Carboxylic Acids

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, alkaline hydrolysis of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate yields 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid. nih.goviucr.org Similarly, hydrolysis of ethyl carboxylate derivatives of pyrazoles can be achieved using aqueous sulfuric acid at elevated temperatures. clockss.org The severity of the reaction conditions, such as temperature and reaction time, can influence the outcome and may sometimes lead to side reactions. clockss.org The resulting pyrazole carboxylic acids are useful for further modifications, such as in peptide coupling reactions. scirp.org

Amidation and Hydrazide Formation

The ester group of this compound can be converted into an amide or a hydrazide through reaction with amines or hydrazine (B178648), respectively. nih.gov

Amidation: The reaction with an amine, often carried out at elevated temperatures or in the presence of a catalyst, results in the formation of a pyrazole carboxamide. nih.gov Direct amidation of carboxylic acids (which can be formed from the ester via hydrolysis) with amines can be facilitated by catalysts like titanium tetrafluoride. researchgate.net

Hydrazide Formation: Treatment of the ethyl ester with hydrazine hydrate (B1144303), typically by refluxing in a solvent like ethanol (B145695), leads to the formation of the corresponding carbohydrazide. rasayanjournal.co.in This reaction displaces the ethoxy group with a hydrazinyl group (-NHNH2). Pyrazole hydrazides are valuable synthetic intermediates, reacting further to form hydrazide-hydrazones, pyrazoles, and other heterocyclic derivatives. ajol.info

Reactivity of the Pyrazole Ring System

The reactivity of Ethyl 3-amino-1H-pyrazole-4-carboxylate is characterized by the interplay between the electron-rich pyrazole ring, the nucleophilic amino group at the C3 position, and the electron-withdrawing carboxylate group at C4. The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which influences its reaction patterns.

Nucleophilic Substitution Reactions

The inherent nucleophilicity of the 3-amino group and the endocyclic ring nitrogen atom is a cornerstone of the reactivity of Ethyl 3-amino-1H-pyrazole-4-carboxylate. This characteristic is extensively exploited in condensation reactions with various electrophiles to construct more complex heterocyclic systems.

The primary amino group at the C3 position and the adjacent endocyclic nitrogen (N2) can act as a binucleophile. This dual nucleophilicity is fundamental to the synthesis of fused pyrazole derivatives. For instance, in the formation of pyrazolo[1,5-a]pyrimidines, the exocyclic amino group exhibits higher nucleophilicity than the endocyclic one, often initiating the reaction by attacking an electrophilic center. This is followed by an intramolecular cyclization involving the second nitrogen atom.

A key example is the reaction with β-dicarbonyl compounds or their equivalents. The initial step typically involves the nucleophilic attack of the 3-amino group on one of the carbonyl carbons of the dielectrophile. Subsequent intramolecular condensation and dehydration, involving the N2 atom of the pyrazole ring, lead to the formation of the fused pyrimidine ring. The regioselectivity of this cyclization is influenced by the nature of the substituents on the β-dicarbonyl compound.

Electrophilic Reactions and Functionalization Patterns

The 3-amino group is highly susceptible to electrophilic attack. A significant reaction in this category is diazotization. Treatment of Ethyl 3-amino-1H-pyrazole-4-carboxylate with nitrous acid (generated in situ from sodium nitrite and a mineral acid) converts the amino group into a diazonium salt. This reactive intermediate is a versatile precursor for the synthesis of various fused heterocyclic systems.

The pyrazole diazonium salt can subsequently undergo intramolecular cyclization or intermolecular coupling reactions. For example, it is a key intermediate in the synthesis of pyrazolo[5,1-c] nih.govnih.govprepchem.comtriazine derivatives. The diazotized pyrazole is coupled with active methylene compounds, and the resulting azo intermediate undergoes cyclization to yield the fused triazine ring system. researchgate.net

Synthesis of Fused Heterocyclic Systems Utilizing Ethyl 3-amino-1H-pyrazole-4-carboxylate as a Precursor

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a valuable building block for the synthesis of a variety of fused nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry.

Formation of Pyrazolo[5,1-c]nih.govnih.govprepchem.comtriazine Derivatives

The synthesis of pyrazolo[5,1-c] nih.govnih.govprepchem.comtriazine derivatives from Ethyl 3-amino-1H-pyrazole-4-carboxylate proceeds via a diazotization-coupling-cyclization sequence. researchgate.net The process begins with the conversion of the 3-amino group into a diazonium salt. This electrophilic intermediate is then reacted with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. The resulting azo compound, an ethyl pyrazolylazo derivative, is then induced to cyclize, typically by heating in a suitable solvent like acetic acid, to afford the final pyrazolo[5,1-c] nih.govnih.govprepchem.comtriazine product. researchgate.netresearchgate.net

Table 1: Synthesis of Pyrazolo[5,1-c] nih.govnih.govprepchem.comtriazine Derivatives

Starting Material Reagents Product Ref.

Construction of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

Pyrazolo[1,5-a]pyrimidines are efficiently synthesized through the condensation reaction of Ethyl 3-amino-1H-pyrazole-4-carboxylate with 1,3-dielectrophilic reagents such as β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones. nih.govmdpi.com The reaction typically proceeds by an initial attack of the exocyclic 3-amino group on one of the electrophilic centers, followed by intramolecular cyclization involving the endocyclic N2 atom and subsequent dehydration. researchgate.net

For example, reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with β-substituted cinnamonitriles in a solvent like pyridine under reflux conditions leads to the formation of ethyl 7-amino-5-aryl-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives. researchgate.net Similarly, condensation with 1,3-diketones or β-ketoesters in the presence of an acid catalyst furnishes the corresponding substituted pyrazolo[1,5-a]pyrimidines in high yields. researchgate.net

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactant 1 Reactant 2 Conditions Product Ref.
Ethyl 3-amino-1H-pyrazole-4-carboxylate Phenyl-β-substituted cinnamonitrile Pyridine, reflux Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate researchgate.net
Ethyl 3-amino-1H-pyrazole-4-carboxylate 3-Dimethylamino-1-(3-thienyl)-2-propen-1-one Acetic acid, reflux 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester prepchem.com
Ethyl 5-amino-3-phenylamino-1H-pyrazole-4-carboxylate Ethyl butyrylacetate Acetic acid, H₂SO₄ Ethyl 7-oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate researchgate.net

Synthesis of Pyrazolo[3,4-b]quinoline and Related Fused Systems

The synthesis of pyrazolo[3,4-b]quinolines can be achieved using aminopyrazoles as key precursors in reactions such as the Friedländer annulation. nih.govresearchgate.net This synthetic strategy involves the condensation of an aminopyrazole with a 2-aminoaryl aldehyde or ketone. While direct examples utilizing this compound are less common in this specific named reaction, the general principle involves the reaction of the C4 position of the pyrazole (activated by the amino group) with the carbonyl group of the quinoline precursor, and the pyrazole's amino group condensing with the 2-amino group of the other reactant to form the new pyridine ring.

A more common approach involves reacting a substituted aminopyrazole with a pre-formed quinoline derivative that contains suitable leaving groups or functional groups. For example, 2-chloroquinoline-3-carbaldehydes can react with aminopyrazoles and hydrazine to form the pyrazolo[3,4-b]quinoline core. nih.gov Although specific examples starting directly from this compound are specialized, its structural motif is central to these synthetic strategies.

Formation of Imidazo[1,2-b]pyrazole Derivatives

The fusion of an imidazole ring to a pyrazole core results in the formation of imidazo[1,2-b]pyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. This compound and its isomers serve as versatile precursors for the synthesis of these bicyclic systems. A prominent method for this transformation is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). nih.gov

This multicomponent reaction involves the condensation of a 5-aminopyrazole derivative, an aldehyde, and an isocyanide. nih.govresearchgate.net The use of ethyl 5-aminopyrazole-4-carboxylate as a trifunctional building block in the GBB reaction allows for the chemo- and regioselective assembly of imidazo[1,2-b]pyrazoles. nih.gov Researchers have developed a one-pot, two-step GBB protocol that facilitates the rapid construction of a diverse library of imidazo[1,2-b]pyrazole derivatives with yields reaching up to 83%. nih.gov

The reaction typically proceeds by treating the aminopyrazole with aldehydes and isocyanides in the presence of a Lewis or Brønsted acid catalyst, either at ambient temperature or with heating. nih.gov A sequential one-pot approach has also been successfully employed, which involves the initial microwave-assisted in situ formation of the 5-aminopyrazole intermediate, followed by the GBB reaction. This method has been utilized to synthesize a series of 1H-imidazo[1,2-b]pyrazoles from various aldehydes and isocyanides, with reaction times ranging from 10 to 60 minutes and yields between 23% and 83%. nih.gov

For instance, the reaction of ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate with hydrazine, followed by treatment with nitrous acid, yields 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide. nih.gov This intermediate can then undergo rearrangement to produce carbamates, demonstrating a pathway to further functionalized imidazo[1,2-b]pyrazoles. nih.gov

Table 1: Examples of Imidazo[1,2-b]pyrazole Synthesis via GBB Reaction

Aldehyde Isocyanide Yield (%)
Aromatic Aldehyde 2a Isocyanide 3a 83%
Aromatic Aldehyde 2b Isocyanide 3b 79%
Aromatic Aldehyde 2c Isocyanide 3c 75%
Aromatic Aldehyde 2d Isocyanide 3d 54%

Data sourced from a study on the one-pot GBB reaction for the synthesis of a 46-membered imidazo[1,2-b]pyrazole library. nih.gov

Development of Sildenafil Analogues from Pyrazole Carboxylates

Aminopyrazole carboxylates are crucial intermediates in the synthesis of pyrazolo[4,3-d]pyrimidines, the core heterocyclic system found in sildenafil and its analogues. nih.govbeilstein-journals.org While the direct use of this compound is not explicitly detailed in the provided research, the strategic importance of related isomers, such as ethyl 4-aminopyrazole-3-carboxylates, is well-established for constructing these bioactive molecules. nih.govbeilstein-journals.org

The synthesis of sildenafil analogues often begins with the construction of a substituted pyrazole ring. newdrugapprovals.org For example, the synthesis of sildenafil involves the methylation of 3-propylpyrazole-5-carboxylic acid ethyl ester, followed by hydrolysis, nitration, and other functional group transformations to build the pyrazolopyrimidinone structure. newdrugapprovals.org

A key step in the synthesis of sildenafil analogues is the cyclization of an appropriately substituted aminopyrazole derivative. Research has shown that ethyl 4-amino-1-aryl-pyrazolo-3-carboxylates are valuable precursors for sildenafil analogues. nih.govbeilstein-journals.org These precursors can be synthesized by reacting 3-oxo-2-arylhydrazononitriles with reagents like chloroacetonitrile or ethyl chloroacetate. nih.gov The resulting 4-aminopyrazoles can then undergo further reactions to form the pyrazolo[4,3-d]pyrimidine ring system. For instance, the reaction of an aminopyrazole with phenylisothiocyanate or DMFDMA/NH4OAc can lead to the desired pyrazolopyrimidine derivatives. nih.gov

Formation of the substituted pyrazole carboxylic acid.

Nitration of the pyrazole ring.

Reduction of the nitro group to an amino group.

Acylation of the amino group.

Cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core.

Sulfonation and subsequent condensation with 1-methylpiperazine. newdrugapprovals.org

Table 2: Key Intermediates in Sildenafil Synthesis

Intermediate Chemical Name Role
1 Diketoester Starting material for pyrazole ring formation.
3 Pyrazole carboxylic acid Key intermediate after N-methylation and hydrolysis.
6 Aminopyrazole derivative Precursor for cyclization to the pyrazolopyrimidinone core.
7 Acylated aminopyrazole Intermediate before the final cyclization step.

This table outlines the general synthetic pathway to sildenafil, highlighting the importance of pyrazole intermediates. newdrugapprovals.org

Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 3-amino-1H-pyrazole-1-carboxylate, a combination of 1D and 2D NMR experiments provides detailed information about its isomeric purity and the precise location of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. The pyrazole (B372694) ring protons at positions 4 and 5 would appear as doublets due to mutual coupling. The amino (NH₂) protons are often observed as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Expected ¹H NMR Data for this compound

Protons Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethyl) ~1.3 Triplet
CH₂ (ethyl) ~4.3 Quartet
NH₂ Variable (broad) Singlet
H-4 (pyrazole) ~6.0 Doublet

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated for this compound: two for the ethyl group, one for the carbonyl carbon of the ester, and three for the pyrazole ring carbons (C-3, C-4, and C-5). The carbonyl carbon is characteristically found far downfield. The chemical shifts of the pyrazole carbons are influenced by the positions of the amino and carboxylate substituents.

Table 2: Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm)
CH₃ (ethyl) ~14
CH₂ (ethyl) ~62
C-4 (pyrazole) ~105
C-5 (pyrazole) ~135
C-3 (pyrazole) ~150

2D NMR techniques are crucial for confirming the connectivity and spatial relationships within the molecule, which is essential for distinguishing between isomers such as the 1-carboxylate and 4-carboxylate. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the C-4/H-4 and C-5/H-5 pairs of the pyrazole ring and the ethyl group's CH₂ and CH₃ signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly connected through bonds. This can help in confirming the regiochemistry and observing any through-space interactions between substituents and the pyrazole ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The C=O stretch of the ethyl ester functional group is expected to produce a strong, sharp absorption band around 1700-1725 cm⁻¹. researchgate.net Additional bands corresponding to C-H, C=N, and C=C stretching and bending vibrations from the pyrazole ring and ethyl group would also be present. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹)
Primary Amine N-H stretch 3300 - 3500
Ester C=O stretch 1700 - 1725
Pyrazole Ring C=N / C=C stretch 1500 - 1650

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₆H₉N₃O₂, corresponding to a molecular weight of approximately 155.15 g/mol . nih.gov In an MS experiment, the molecule is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 155. The fragmentation pattern gives clues to the molecule's structure; common fragmentation pathways for this compound would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or the entire ethyl carboxylate moiety. For the isomeric compound ethyl 3-amino-1H-pyrazole-4-carboxylate, major fragments are observed at m/z 109 and 110. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous proof of its constitution and conformation. The analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal details about the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group, which dictates the solid-state packing arrangement. nih.govnih.govresearchgate.net This method is definitive in distinguishing between different isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active compounds, including heterocyclic molecules like this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By quantifying the area of the peak corresponding to the main compound relative to the total area of all peaks in the chromatogram, a precise purity value can be determined.

Detailed, peer-reviewed research outlining a specific, validated HPLC method exclusively for the purity determination of this compound (CAS 1823330-71-7) is not extensively available in the public scientific literature. Commercial suppliers often report purity levels, typically around 95%, but the specific analytical parameters used are proprietary and not published.

However, based on established methods for analogous pyrazole and pyrazoline derivatives, a robust Reversed-Phase HPLC (RP-HPLC) method can be conceptualized for its analysis. Such methods are widely used for polar heterocyclic compounds and provide excellent resolution and sensitivity.

Representative RP-HPLC Method for Aminopyrazole Derivatives

While specific research findings for this compound are unavailable, a typical RP-HPLC method for a related pyrazoline derivative has been developed and validated, demonstrating a reliable approach for purity assessment. This method utilizes a C18 column and an isocratic mobile phase, which ensures consistent and reproducible results.

The following tables outline the typical chromatographic conditions and validation parameters that would be relevant for assessing the purity of aminopyrazole compounds.

Table 1: Representative Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic Acid : Methanol (B129727) (20:80 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 206 nm
Injection Volume 5.0 µL
Column Temperature 25 ± 2°C
Mode Isocratic

Detailed Research Findings from Analogous Compounds

For similar pyrazoline derivatives, method validation according to International Council for Harmonisation (ICH) guidelines has demonstrated high levels of specificity, linearity, accuracy, and precision.

Specificity: The method shows no interference from diluents or potential impurities at the retention time of the main compound, confirming its ability to accurately measure the analyte.

Linearity: A linear relationship is typically observed over a concentration range (e.g., 50-150 µg/mL), with a correlation coefficient (r²) of approximately 0.999, indicating a direct proportionality between concentration and detector response.

Precision: The precision of the method, assessed through replicate injections, generally yields a Relative Standard Deviation (% RSD) of less than 2.0%, signifying high reproducibility.

Robustness: The method remains reliable despite deliberate small variations in parameters such as mobile phase composition and flow rate, with % RSD values for peak areas remaining below 2.0%.

The application of such a validated RP-HPLC method would be essential for the quality control of this compound, ensuring its purity and suitability for subsequent synthetic steps or applications.

Tautomerism and Conformational Studies

Prototropic Tautomerism in the 1H-Pyrazole Ring

Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring. nih.gov This phenomenon, also known as annular tautomerism, is a key feature of N-unsubstituted 1H-pyrazoles. nih.govnih.gov The position of the mobile hydrogen atom determines which nitrogen is designated N1, thereby influencing the numbering of the ring and the relative positions of the substituents. nih.gov For a pyrazole (B372694) ring with substituents at the 3 and 5 positions, two primary tautomeric forms are possible. dntb.gov.ua

The equilibrium between these tautomers is influenced by several factors, including the electronic nature of the substituents, the solvent, and intermolecular interactions like hydrogen bonding. nih.govdntb.gov.ua Theoretical and experimental studies on various 3(5)-disubstituted pyrazoles have shown that the preferred tautomer can be controlled by these conditions. dntb.gov.ua

Annular Tautomerism of the Aminopyrazole Moiety

In the specific case of 3(5)-aminopyrazoles, the position of the annular proton is crucial. nih.gov For pyrazoles disubstituted with an amino group and an ester group, X-ray crystallography has shown that the tautomer with the ester group at position 3 (and consequently the amino group at position 5 relative to the N-H) can be favored in the solid state. dntb.gov.uanih.gov However, studies on methyl 5-amino-1H-pyrazole-3-carboxylate, a closely related compound, indicate that the tautomer with the ester group at position 3 is adopted in the crystal state. nih.gov

The stability of the tautomers can also be affected by the solvent environment. While a single tautomer might be observed in the crystal lattice, a tautomeric equilibrium can exist in solution. nih.govdntb.gov.ua For instance, an equilibrium was observed for methyl 5-amino-1H-pyrazole-3-carboxylate in DMSO. dntb.gov.ua The choice of tautomer is a result of a delicate balance between factors like pyrazole aromaticity and both intra- and intermolecular interactions. dntb.gov.ua

Compound StudiedMethodSolvent/PhaseObserved Tautomer(s)
Methyl 5-amino-1H-pyrazole-3-carboxylateX-ray CrystallographyCrystal StateTautomer with ester at position 3
Methyl 5-amino-1H-pyrazole-3-carboxylateNMR NOEDMSO-d6Tautomeric Equilibrium
General 3(5)-amino/ester pyrazolesTheoretical & ExperimentalVariousDependent on substituents and environment dntb.gov.ua

Side-Chain Tautomerism Considerations

In addition to annular tautomerism, some substituted pyrazoles can exhibit side-chain tautomerism. This involves proton migration to or from a substituent group. For example, pyrazoles with a thiol group can exist in equilibrium with a thione form. nih.gov For Ethyl 3-amino-1H-pyrazole-1-carboxylate, the relevant side-chain tautomerism would be the amino-imino equilibrium. However, within the literature concerning 3(5)-aminopyrazoles, the focus is predominantly on the annular prototropic tautomerism, as this typically represents the most significant equilibrium. nih.gov

Conformational Preferences of the 3-amino-1H-pyrazole-1-carboxylate Residue

The flexibility of the 3-amino-1H-pyrazole-1-carboxylate structure is largely determined by the rotation around the single bonds connecting the pyrazole ring to its substituents. Studies on the closely related 3-amino-1H-pyrazole-5-carboxylic acid residue have provided significant insight into its conformational behavior. nih.gov Research utilizing NMR, FT-IR, and single-crystal X-ray diffraction has demonstrated a strong preference for an extended conformation. nih.gov In this arrangement, the key torsion angles, φ and ψ, are approximately ±180°. nih.gov

This extended conformation imparts a degree of rigidity to the molecular backbone. However, the presence of a C-terminal ester group, as in this compound, can introduce additional conformational possibilities. nih.gov Specifically, a second conformation where the ψ torsion angle is close to 0° becomes accessible, leading to a conformational equilibrium in polar environments. nih.gov

Residue StudiedMethodKey Finding
3-amino-1H-pyrazole-5-carboxylic acid with C-terminal amide/hydrazideNMR, FT-IR, X-raySolely adopts extended conformation (φ, ψ ≈ ±180°) nih.gov
3-amino-1H-pyrazole-5-carboxylic acid with C-terminal esterNMR, FT-IRConformational equilibrium between extended (ψ ≈ ±180°) and a second form (ψ ≈ 0°) nih.gov

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding) on Conformation

The observed conformational preferences are not random but are directed by specific intramolecular interactions. nih.govresearchgate.net Intramolecular hydrogen bonding plays a critical role in stabilizing particular conformations. researchgate.net The alignment of hydrogen bond donors (like the N-H of the pyrazole ring and the amino group) and acceptors (like the carbonyl oxygen of the ester) can lock the molecule into a lower energy state. nih.gov

The crystal structure of a related compound, Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, clearly shows the presence of an intramolecular N—H⋯O hydrogen bond. researchgate.netresearchgate.net This type of interaction significantly influences the planarity and orientation of the substituents relative to the pyrazole ring. researchgate.netresearchgate.net Studies have explicitly concluded that the conformational preferences in residues like 3-amino-1H-pyrazole-5-carboxylic acid are directly related to the formation of these intramolecular interactions. nih.govresearchgate.net

Biological Activities and Medicinal Chemistry Applications

Anticancer and Antiproliferative Activities

The pyrazole (B372694) nucleus is a constituent of numerous compounds that exhibit significant anticancer properties. irjmets.comsrrjournals.com Derivatives of Ethyl 3-amino-1H-pyrazole-1-carboxylate have been a focal point of research in the quest for novel anticancer agents with improved efficacy and reduced toxicity. mdpi.com

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a broad spectrum of human cancer cell lines. These compounds have shown the ability to inhibit the proliferation of various cancer cells, including those of the breast, lung, colon, and liver. srrjournals.commdpi.comnih.gov

For instance, certain pyrazole derivatives have exhibited significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net In some cases, the cytotoxic potency of these synthetic compounds has been reported to be comparable or even superior to established anticancer drugs like doxorubicin. mdpi.com The antiproliferative activity is often dose-dependent, with IC50 values varying across different cell lines and compound structures. mdpi.com

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines as reported in the literature.

Compound TypeCancer Cell LineIC50 (µM)Reference
Pyrazole-linked benzothiazole-β-naphtholA549, HeLa, MCF74.63–5.54 nih.gov
1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-0.98 ± 0.06 nih.gov
Pyrazole-5-carboxamideA549Significant inhibition at 10 µM nih.gov
5-alkylated selanyl-1H-pyrazoleHepG213.85 - 15.98 mdpi.com
Pyrazole benzamideHCT-116, MCF-74.98 - 82.49 srrjournals.com
N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C)MDA-MB-2310.49 mdpi.com

It is noteworthy that some derivatives have shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cell lines, which is a desirable characteristic for potential therapeutic agents. nih.govnih.gov

The anticancer effects of this compound derivatives are mediated through various mechanisms of action, with kinase inhibition being a prominent pathway. nih.govnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com Pyrazole-based compounds have been designed as potent inhibitors of several kinases involved in cancer progression. nih.gov

p38 MAPK Inhibition: A series of N-pyrazole, N'-aryl ureas have been reported to bind to and inhibit p38 mitogen-activated protein kinase (MAPK). nih.govcolumbia.edu These inhibitors function by stabilizing a conformation of the kinase that is incompatible with ATP binding, a mechanism distinct from direct competition at the ATP-binding site. columbia.edu This allosteric inhibition can lead to improved potency and selectivity. nih.govcolumbia.edu

Bruton's Tyrosine Kinase (BTK) Inhibition: Pyrazole-based compounds have also been developed as inhibitors of Bruton's tyrosine kinase, a key component of the B-cell receptor signaling pathway that is crucial for the survival and proliferation of malignant B-cells.

TRPC3 Inhibition: A pyrazole compound, Pyr3, has been identified as a selective and direct inhibitor of the TRPC3 (Canonical transient receptor potential 3) channel. nih.govresearchgate.net TRPC channels are involved in controlling calcium influx, which in turn regulates various cellular processes. nih.gov The selective inhibition of TRPC3 by pyrazole derivatives suggests a potential therapeutic application in diseases where TRPC3 is implicated, including certain cancers. nih.govresearchgate.net

Other Kinase Targets: The versatility of the pyrazole scaffold allows for the targeting of a wide range of other kinases, including cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2. mdpi.comnih.gov For example, some derivatives have demonstrated dual inhibition of both EGFR and VEGFR-2, which can be a highly effective strategy in cancer therapy. mdpi.com

In addition to inducing apoptosis, a significant mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest. science.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. nih.govresearchgate.net

Several studies have shown that pyrazole derivatives can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This G2/M arrest is often a consequence of the inhibition of key regulatory proteins, such as tubulin. nih.gov By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division, leading to a halt in mitosis. nih.govnih.gov

Furthermore, some pyrazole compounds have been found to induce cell cycle arrest in the S phase or the G1 phase. researchgate.netnih.gov The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell being targeted. researchgate.netnih.gov For instance, one study reported that a novel pyrazole derivative arrested triple-negative breast cancer cells in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.govresearchgate.net

The ability of these compounds to halt the cell cycle is a key aspect of their antiproliferative activity and a promising avenue for the development of new cancer therapeutics. researchgate.net

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. ijpsjournal.comresearchgate.netsciencescholar.us Notably, the selective COX-2 inhibitor Celecoxib features a pyrazole core structure. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated for their potential to mitigate inflammatory processes. nih.govresearchgate.net

Derivatives of this compound have demonstrated significant anti-inflammatory effects in both laboratory (in vitro) and animal (in vivo) studies. doaj.orgresearchgate.net

In vitro assays, such as the human red blood cell (HRBC) membrane stabilization method, have been used to assess the anti-inflammatory potential of these compounds. benthamdirect.com This method evaluates the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, which is an indicator of its membrane-stabilizing and, by extension, anti-inflammatory properties. benthamdirect.com Several pyrazole analogues have shown moderate to good activity in such assays. benthamdirect.com

In vivo studies, commonly using the carrageenan-induced paw edema model in rats, have further confirmed the anti-inflammatory efficacy of these pyrazole derivatives. nih.govdoaj.orgresearchgate.net In this model, the injection of carrageenan into the rat's paw induces an inflammatory response, causing swelling. The administration of an effective anti-inflammatory agent reduces this swelling. Several novel ethyl-5-amino-1H-pyrazole-4-carboxylate derivatives have exhibited significant reductions in paw edema, with some compounds showing efficacy comparable to standard anti-inflammatory drugs like diclofenac (B195802) sodium. doaj.orgresearchgate.net

A primary mechanism underlying the anti-inflammatory activity of many pyrazole derivatives is the inhibition of key enzymes involved in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is induced during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. ijpsjournal.com

Numerous pyrazole carboxylate derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.net In vitro enzyme assays have confirmed that many of these compounds exhibit potent inhibitory activity against COX-2, with some showing selectivity comparable to or greater than celecoxib. researchgate.net

In addition to COX-2, other enzymes and kinases are also targeted by anti-inflammatory pyrazole compounds. For example, some derivatives have shown inhibitory activity against lipoxygenase (LOX), another enzyme involved in the production of inflammatory mediators. nih.gov Furthermore, the inhibition of kinases such as p38 MAPK, which plays a role in the production of pro-inflammatory cytokines, is another mechanism through which pyrazole derivatives can exert their anti-inflammatory effects. nih.govresearchgate.net

Modulation of Inflammatory Pathways (e.g., NF-κB)

The pyrazole scaffold is a key component in several anti-inflammatory agents. nih.govmdpi.com The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, features a pyrazole ring, highlighting the nucleus's importance in anti-inflammatory drug design. mdpi.com Research into various pyrazole derivatives has demonstrated significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced paw edema model in rats. nih.govresearchgate.net

For instance, studies on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed that compounds like Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited potent anti-inflammatory activity. nih.gov Similarly, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have also shown considerable anti-inflammatory and analgesic properties. researchgate.netnih.gov

The mechanism for these anti-inflammatory effects is often linked to the inhibition of key inflammatory mediators. Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes, including those for iNOS and COX-2. nih.gov While direct studies on this compound's effect on NF-κB are not extensively documented, research on other structurally related compounds shows that modulation of this pathway is a viable anti-inflammatory strategy. For example, Ethyl caffeate has been shown to suppress iNOS and COX-2 expression by impairing the binding of NF-κB to its DNA target, thereby inhibiting the transcription of inflammatory genes. nih.gov This suggests that the broader class of pyrazole-containing compounds may exert their anti-inflammatory effects through various mechanisms, including the potential modulation of the NF-κB signaling pathway.

Antimicrobial Activities

The pyrazole nucleus is a versatile scaffold for the development of new antimicrobial agents with a broad spectrum of activity. jocpr.comnih.gov

Derivatives of the pyrazole carboxylate structure have demonstrated notable efficacy against a range of pathogenic bacteria. In one study, a series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net Certain derivatives showed activity comparable to the standard antibiotic Ampicillin. nih.govresearchgate.net For example, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was particularly effective against E. coli and P. aeruginosa. nih.govresearchgate.net

In contrast, other studies have found some pyrazole derivatives to be more active against Gram-positive bacteria. nih.gov N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, for instance, showed promising activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 62.5 µg/mL, while its effect against Gram-negative bacteria like E. coli and P. aeruginosa was weaker (MIC = 250–1,000 µg/ml). nih.gov Yet another study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles found activity against Gram-negative species like K. pneumoniae and multidrug-resistant A. baumannii, but no activity was observed against the tested Gram-positive strains. nih.gov These varied findings underscore how substitutions on the pyrazole ring can significantly influence the spectrum of antibacterial activity.

Compound DerivativeBacterial StrainActivity (MIC)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038 µmol/mL nih.govresearchgate.net
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067 µmol/mL nih.govresearchgate.net
Ampicillin (Reference)E. coli0.033 µmol/mL nih.gov
Ampicillin (Reference)P. aeruginosa0.067 µmol/mL nih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideS. aureus7.81–62.5 µg/mL nih.gov
1-thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazolesA. baumannii (MDR)512–1024 µg/mL nih.gov

The antifungal potential of pyrazole derivatives has also been an area of active investigation. nih.gov A study assessing ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates screened them against several fungal pathogens, including Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govresearchgate.net One derivative, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, demonstrated particularly potent activity against C. parapsilosis, with an MIC value of 0.015 µmol/mL, which was superior to that of the standard antifungal drug Fluconazole (MIC = 0.020 µmol/mL). nih.govresearchgate.net This highlights the promise of the pyrazole scaffold in developing new antifungal agents.

Compound DerivativeFungal StrainActivity (MIC)Reference
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 µmol/mL nih.govresearchgate.net
Fluconazole (Reference)C. parapsilosis0.020 µmol/mL nih.govresearchgate.net

The emergence of drug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Pyrazole-based compounds have emerged as a promising class of antitubercular agents. japsonline.comnih.gov A library of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine (B132010) carboxamides was synthesized and evaluated for activity against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov Remarkably, several of these compounds displayed potent inhibition with an MIC value of 0.03 µg/mL, which is equipotent to first-line drugs like Isoniazid and Rifampicin and significantly more potent than Ethambutol. nih.gov These compounds also showed a high selectivity index, indicating they are substantially more toxic to Mtb than to mammalian cells. nih.gov Further studies showed that these derivatives act synergistically with existing anti-TB drugs, suggesting their potential use in combination therapies. nih.gov

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a process implicated in numerous diseases. The antioxidant capacity of a compound is often evaluated using assays that measure its ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, or its capacity to reduce metal ions, as in the Ferric Ion Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.com

Research into novel thienyl-pyrazoles has demonstrated the antioxidant potential of the pyrazole scaffold. nih.gov In these studies, the ability of the compounds to scavenge DPPH and hydroxyl (OH) radicals was evaluated. The results indicated that the substitution pattern on the pyrazole ring significantly influences antioxidant activity, with the presence of electron-donating groups on an attached aromatic ring enhancing the radical scavenging properties. nih.gov This suggests that the pyrazole nucleus can be chemically modified to develop effective antioxidant agents.

Other Reported Biological Activities

The therapeutic potential of the pyrazole scaffold extends beyond the activities previously discussed. The versatility of this chemical structure has led to its incorporation into compounds with a wide array of other biological functions. Various pyrazole derivatives have been reported to possess:

Analgesic activity jocpr.comnih.gov

Anticancer and antiproliferative effects jst.go.jpnih.govontosight.ai

Antiviral properties nih.gov

Anticonvulsant activity nih.govjapsonline.com

Monoamine Oxidase (MAO) inhibitory action nih.govjapsonline.com

Kinase inhibition , a key mechanism in cancer therapy jst.go.jp

This broad range of reported activities underscores the importance of the pyrazole nucleus as a privileged scaffold in drug discovery and development.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the anticonvulsant, antiviral, or analgesic properties of the chemical compound This compound .

Research into the biological activities of pyrazole derivatives is extensive, with many compounds from this class showing promise in various therapeutic areas. However, published studies focusing on the specific anticonvulsant, antiviral, and analgesic effects of this compound could not be identified.

Scientific investigations more commonly refer to a different isomer, Ethyl 3-amino-1H-pyrazole-4-carboxylate , and its derivatives. For instance, studies have been conducted on the synthesis of novel compounds from Ethyl 3-amino-1H-pyrazole-4-carboxylate to explore their potential pharmacological activities. researchgate.net Furthermore, derivatives of this alternative isomer, such as ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates, have been synthesized and evaluated for analgesic and anti-inflammatory properties. researchgate.net

Due to the strict requirement to focus solely on this compound, and the absence of specific data for this compound in the requested biological contexts, it is not possible to provide an article on its anticonvulsant, antiviral, and analgesic activities.

Structure Activity Relationship Sar Studies and Ligand Design

Systematic Elucidation of Substituent Effects on Biological Potency and Selectivity

SAR studies on derivatives of the aminopyrazole core have revealed critical insights into how different substituents influence their biological activity. The pyrazole (B372694) ring is a versatile scaffold, and modifications at various positions can dramatically alter the compound's interaction with biological targets. nih.gov

For instance, in the development of hypoxia-inducible factor (HIF)-1 inhibitors based on a 1-ethylpyrazole-3-carboxamide scaffold, an extensive SAR study led to the development of a compound with significantly improved inhibitory activity (IC50 = 8.1μM) compared to the initial hit compound (IC50 = 19.1μM). nih.gov This demonstrates that substitutions on the pyrazole ring and associated amide moieties can substantially enhance potency. nih.gov

Similarly, studies on a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives as anti-inflammatory agents showed that the nature of the substituent on the pyrazole scaffold is crucial for activity. nih.govresearchgate.net Specifically, compounds bearing 2,3-dimethoxyphenyl and 3,4-dimethoxyphenyl groups exhibited significant anti-inflammatory effects, highlighting the positive impact of these particular substitutions. nih.gov

In the context of kinase inhibitors, even minor modifications to the pyrazole ring of 3-aminopyrazole-based molecules have been shown to have significant effects on their selectivity. The introduction of different alkyl residues on the pyrazole can lead to non-selective inhibitors, indicating that the size and nature of these substituents are key determinants of target specificity. nih.gov The free amino group on the pyrazole ring has also been identified as a contributor to high antioxidant activity in certain aminopyrazole derivatives. nih.gov

The following table summarizes the effect of different substituents on the biological activity of pyrazole derivatives, based on various research findings.

Scaffold/Derivative Substituent/Modification Effect on Biological Activity Target/Activity
1-Ethylpyrazole-3-carboxamideOptimized substituents from SAR studyIncreased potency (IC50 from 19.1μM to 8.1μM)HIF-1 Inhibition nih.gov
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate2,3-dimethoxyphenyl or 3,4-dimethoxyphenyl at position 5Significant anti-inflammatory activityAnti-inflammatory nih.gov
3-Aminopyrazole-based inhibitorsAlkyl residues on the pyrazole ringLed to non-selective inhibitionKinase Inhibition nih.gov
Aminopyrazole derivativesFree amino groupContributes to high antioxidant activityAntioxidant nih.gov

Identification of Key Pharmacophores within the Pyrazole Core and its Derivatives

The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in molecules that bind to a variety of biological targets. nih.gov Within the broader class of pyrazole-containing compounds, specific pharmacophoric features have been identified as essential for particular biological activities.

A key pharmacophore for kinase inhibition is the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core. nih.gov This structural motif has been successfully used to design inhibitors targeting the CDK16 kinase. By using this core as a starting point and introducing variations, researchers have been able to develop potent and selective inhibitors. nih.gov

For the inhibition of Factor XIa (FXIa), a target for anticoagulant drugs, derivatives of 5-phenyl-1H-pyrazole-3-carboxylic acid have been identified as privileged fragments. nih.gov This suggests that the combination of the pyrazole-3-carboxylic acid moiety with a phenyl group at the 5-position constitutes a critical pharmacophore for interacting with the FXIa enzyme. nih.gov The pyrazole scaffold itself is a central component in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties, further establishing its role as a fundamental pharmacophore in drug discovery. nih.gov

Hit-to-Lead Optimization Processes for Enhanced Activity and Specificity

Hit-to-lead optimization is a critical phase in early-stage drug discovery that aims to improve the potency and other properties of an initial "hit" compound identified from screening. nih.govresearchgate.net This process often involves synthesizing and evaluating a series of analogues to build a comprehensive SAR profile.

A clear example of this process can be seen in the development of HIF-1 inhibitors. An initial screening identified a 1-ethylpyrazole-3-carboxamide compound (CLB-016) with an IC50 of 19.1μM. nih.gov Through subsequent extensive SAR studies, where different chemical groups were systematically introduced and tested, a new compound (11Ae) was developed with an improved IC50 value of 8.1μM. nih.gov This iterative process of chemical modification and biological testing is fundamental to enhancing a compound's activity and specificity for its target. nih.gov

Similarly, the optimization of 3-aminopyrazole-based kinase inhibitors involved varying residues on the promiscuous inhibitor scaffold, which ultimately led to a compound with high cellular potency for CDK16 (EC50 = 33 nM). nih.gov This highlights how targeted modifications based on an initial hit can lead to highly specific and active lead compounds.

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a strategy that screens small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. mdpi.com These fragments then serve as starting points for building more potent, lead-like molecules. The pyrazole scaffold is well-suited for this approach.

The use of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives in a Fragment-Based Lead Generation strategy has been successfully applied to develop novel Factor XIa inhibitors. nih.gov By identifying this "privileged fragment," researchers were able to fuse it into a larger pharmacophore to create potent inhibitors. nih.gov This demonstrates the utility of the pyrazole core as a foundational building block in FBDD. Computational FBDD approaches have also been utilized to discover novel inhibitors for enzymes like lysine-specific demethylase (LSD1), where fragments are grown into lead-like compounds. researchgate.net

Strategies for Modulating Solubility and Reactivity via Ester and Amino Groups

The ethyl carboxylate and amino groups of ethyl 3-amino-1H-pyrazole-1-carboxylate are key functional handles that can be chemically modified to fine-tune the molecule's physicochemical properties, such as solubility and reactivity.

The amino group is a versatile functional group that can undergo various chemical transformations. For example, it can be diazotized and then coupled with activated methylene (B1212753) compounds to synthesize more complex heterocyclic systems like pyrazolo[5,1-c] nih.govnih.govnih.govtriazine derivatives. researchgate.net It can also react with acyl chlorides to form amides, a common strategy to explore SAR and modify properties like metabolic stability and target interactions. nih.gov

The ethyl ester group also offers opportunities for modification. While specific examples for modulating the solubility of this compound were not detailed in the provided context, general chemical principles suggest that hydrolysis of the ester to the corresponding carboxylic acid would significantly increase aqueous solubility due to the ionizable nature of the carboxyl group. This is a common strategy employed in drug design to improve the pharmacokinetic profile of a compound.

The reactivity of these groups is fundamental to the synthesis of a wide array of pyrazole derivatives, allowing chemists to build molecular diversity and optimize compounds for specific biological applications. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com These methods provide detailed information about molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's stability and reactivity. nih.gov

DFT calculations have been successfully used to analyze the electronic properties of various pyrazole carboxylic acid derivatives. For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using the B3LYP/6-31G(d) level of theory determined its HOMO-LUMO energy gap to be approximately 4.458 eV. nih.gov This relatively large energy gap suggests high electronic stability and low chemical reactivity. nih.gov Such calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites on a molecule, thereby predicting its intermolecular interaction patterns. nih.gov

Similarly, theoretical investigations of 1H-pyrazole-3-carboxylic acid have been performed using DFT methods (B3LYP and HSEh1PBE with a 6–311++G(d,p) basis set) to obtain the optimized molecular structure, vibrational frequencies, and NMR chemical shifts. researchgate.net These computational results are often compared with experimental data to confirm the structural and electronic characteristics of the molecule. researchgate.net

Table 1: Quantum Chemical Calculation Data for Pyrazole Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
3-(2-furyl)-1H-pyrazole-5-carboxylic acid B3LYP/6-31G(d) - - 4.458 nih.gov
1H-pyrazole-3-carboxylic acid B3LYP/6–311++G(d,p) - - -

Molecular Docking Studies for Ligand-Protein Binding Affinity and Orientation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. eurasianjournals.comeurasianjournals.com This method is instrumental in drug design for screening virtual libraries of compounds and understanding the structural basis of ligand-protein interactions.

In the context of pyrazole derivatives, docking studies have been widely applied to elucidate their binding modes with various biological targets. For example, docking of a series of pyrazole derivatives against Rearranged during Transfection (RET) kinase revealed important active site residues responsible for inhibition. nih.gov The most active compound in the series, compound 25 , showed a binding energy of -7.14 kcal/mol, forming hydrogen bonds with the key hinge region residue Ala807. nih.gov

Other studies have used docking to investigate the interaction of pyrazole derivatives with targets such as carbonic anhydrase and DNA. nih.govjst.go.jp Docking of novel pyrazole-carboxamides as carbonic anhydrase inhibitors showed that the most active compounds had higher binding affinities for hCA I and hCA II receptors compared to the standard drug Acetazolamide (AAZ). nih.gov Another study on 1H-pyrazole-3-carboxamide derivatives predicted a DNA minor groove binding model, with the highest affinity compound, pym-5 , having a calculated binding energy of -49.67 kcal/mol. jst.go.jp

Table 2: Molecular Docking Results for Various Pyrazole Derivatives

Derivative/Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Compound 25 (Pyrazole derivative) RET Kinase -7.14 nih.gov Ala807 nih.gov
Compound 6a (Pyrazole-carboxamide) hCA I -9.3 nih.gov Phe91, Leu131, Ala135, Leu141 nih.gov
Compound 6a (Pyrazole-carboxamide) hCA II -8.5 nih.gov Ile91, Phe131, Val135, Pro202 nih.gov

| pym-5 (1H-pyrazole-3-carboxamide derivative) | DNA | -49.67 jst.go.jp | B-DNA minor groove |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. eurasianjournals.com In drug discovery, MD simulations complement molecular docking by providing insights into the dynamic behavior of ligand-protein complexes, assessing their stability, and refining the binding poses. eurasianjournals.comnih.gov

MD simulations performed on the docked complex of the most active pyrazole derivative (25 ) with RET kinase confirmed the stability of the binding mode observed in docking studies. nih.gov The consistency of hydrophobic and hydrogen-bond interactions throughout the simulation validated the docked conformation. nih.gov Furthermore, these simulations are used for binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity by accounting for solvation effects. nih.gov For the compound 25 -RET complex, the calculated binding free energy was -233.399 kJ/mol, with Van der Waals energy being the major contributing factor. nih.gov

Simulations have also been used to explore the binding modes of pyrazole-containing imide derivatives with potential cancer targets like Hsp90α and to investigate the stability of pyrazolo[3,4-d]pyrimidinone derivatives within the active sites of inflammatory enzymes. mdpi.comresearchgate.net These studies demonstrate the power of MD simulations in confirming the stability of ligand-receptor interactions and providing a dynamic picture of the binding events. mdpi.comresearchgate.net

In Silico Prediction of Biological Activities and Target Interactions

In silico methods are increasingly used to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities before their synthesis. mdpi.comchristuniversity.in These predictive models help in prioritizing compounds with desirable drug-like properties and identifying potential biological targets.

For various pyrazole-based Schiff bases, in silico ADMT (Absorption, Distribution, Metabolism, and Toxicity) properties were assessed, revealing that most compounds were predicted to be well-absorbed, possess good skin permeability, and be metabolized in the liver. mdpi.com Similarly, for a series of (E)-5-amino-3-styryl-1H-pyrazole-4-carbonitrile derivatives, SwissADME software was used to profile their pharmacokinetic properties, suggesting they could be suitable candidates for drug development. christuniversity.in

In addition to ADMET profiling, computational tools can predict potential protein targets for novel compounds. The PharmMapper server, for instance, was used to identify potential targets for novel pyrazole-containing imide derivatives by aligning the compounds' pharmacophore features with a database of known pharmacophore models. researchgate.net Such predictions can guide further experimental validation and help elucidate the mechanism of action of bioactive compounds. researchgate.net Studies on pyrazoline-conjugated pyrrole derivatives also employed in silico methods to confirm their adherence to Lipinski's rule of five for druglikeness and predict good oral bioavailability. nih.gov

Conformational Analysis using Theoretical Methods to complement Experimental Data

Theoretical conformational analysis is crucial for understanding the three-dimensional structure of molecules, which dictates their physical properties and biological activity. Computational methods are used to identify stable conformers, determine rotational energy barriers, and complement experimental data from techniques like NMR spectroscopy and X-ray crystallography. iu.edu.sadntb.gov.ua

For the pyrazole derivative 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile (AMTDPC), quantum mechanical calculations were used to explore the rotational isomerism arising from internal rotation around single bonds. iu.edu.sa These calculations, using RHF and DFT/B3PW91 methods, identified the most stable conformer, whose predicted vibrational and NMR spectra showed excellent agreement with experimental measurements. iu.edu.sa

Such theoretical studies are invaluable for interpreting complex experimental spectra and understanding dynamic phenomena. dntb.gov.ua For example, computational studies on pyrazole-4-carboxylic acid have combined solid-state NMR, X-ray diffraction, and ab initio calculations to investigate its hydrogen-bond structure and dynamics. dntb.gov.ua This integrated approach, where theoretical calculations support and explain experimental findings, provides a comprehensive understanding of a molecule's structure and conformational preferences. iu.edu.sadntb.gov.ua

Emerging Applications and Future Research Directions

Continued Exploration as a Versatile Building Block in Organic Synthesis

Ethyl 3-amino-1H-pyrazole-1-carboxylate is a highly valued building block in organic chemistry due to the presence of multiple reactive sites, which allow for the synthesis of a wide array of heterocyclic compounds. mdpi.comchim.it The pyrazole (B372694) ring system itself is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov The amino group at the C3 position and the carboxylate group at the C1 position of the pyrazole ring serve as handles for further chemical modifications, enabling the construction of complex molecular architectures. mdpi.comchim.it

Researchers have successfully utilized this compound to synthesize various fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c] nih.govresearchgate.netthieme-connect.comtriazines. chim.itresearchgate.net These fused systems are of particular interest due to their diverse biological activities. The reactivity of the amino group allows for reactions with various electrophiles, leading to the formation of amides, ureas, and other functional groups. researchgate.net This versatility makes it a key intermediate in the synthesis of novel compounds with potential applications in various fields. Future research will likely focus on expanding the library of molecules derived from this starting material and exploring novel synthetic transformations.

Development of New Agrochemical Agents

The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic ring. bloomtechz.com Aminopyrazole derivatives, in particular, have shown promise as potent agrochemical agents. nih.gov The structural motif of this compound provides a foundation for the development of new fungicides and herbicides.

For instance, pyrazole carboxamides are known to be effective fungicides, and modifications of the amino and carboxylate groups of the title compound could lead to the discovery of novel succinate (B1194679) dehydrogenase (SDH) inhibitors. researchgate.netacs.org Furthermore, the synthesis of novel propionamide-methylpyrazole carboxylates has been explored for their herbicidal activities, targeting enzymes like transketolase. nih.gov Continued research in this area will involve the synthesis and screening of new derivatives to identify compounds with improved efficacy, selectivity, and environmental profiles.

Potential in Materials Science, including Organic Electronics

While the primary focus of research on this compound and its derivatives has been in the fields of medicine and agriculture, there is emerging interest in their potential applications in materials science. The pyrazole core, with its aromatic nature and ability to participate in hydrogen bonding and π-π stacking interactions, makes it an attractive component for the design of new organic materials. orientjchem.org

The functional groups present on the molecule allow for its incorporation into larger polymeric structures or for the formation of self-assembling monolayers. These properties could be exploited in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. Future research in this direction will involve the synthesis of novel pyrazole-containing polymers and small molecules and the characterization of their photophysical and electronic properties.

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

Aminopyrazole derivatives have been extensively studied for their interactions with a wide range of biological targets, demonstrating their potential as therapeutic agents for various diseases. nih.govnih.gov These compounds have shown inhibitory activity against several kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. acs.orgnih.govresearchgate.net For example, 3-aminopyrazole (B16455) derivatives have been identified as potent and orally bioavailable AXL kinase inhibitors. acs.org

Furthermore, aminopyrazoles have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. nih.govresearchgate.net The versatility of the aminopyrazole scaffold allows for the design of specific inhibitors targeting various enzymes and receptors. nih.govresearchgate.net Future research will focus on identifying and validating new biological targets for aminopyrazole-based compounds, elucidating their mechanisms of action, and optimizing their pharmacological properties for potential clinical applications. researchgate.netresearchgate.net

Advancements in Environmentally Benign Synthetic Methodologies

The increasing emphasis on green chemistry has driven the development of more sustainable and environmentally friendly methods for the synthesis of pyrazole derivatives. researchgate.netnih.gov Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and produce significant waste. researchgate.net To address these issues, researchers are exploring alternative synthetic strategies.

Recent advancements include the use of microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions. researchgate.netnih.gov Multicomponent reactions in aqueous media are also gaining prominence as they offer high atom economy and reduce the environmental impact. thieme-connect.comthieme-connect.com The development of recyclable catalysts and the use of greener solvents are other key areas of focus. nih.gov Future research will continue to push the boundaries of green chemistry in the synthesis of this compound and its derivatives, aiming for processes that are not only efficient but also environmentally benign. researchgate.net

Addressing Research Gaps and Challenges in Aminopyrazole Chemistry

Despite the significant progress in the field of aminopyrazole chemistry, several research gaps and challenges remain. One of the key challenges is achieving regioselectivity in the functionalization of the pyrazole ring, as the presence of multiple reactive sites can lead to a mixture of products. researchgate.net A deeper understanding of the reactivity of different positions on the pyrazole ring is needed to develop more selective synthetic methods.

Another challenge is the limited structural information available for many aminopyrazole derivatives at the molecular level. researchgate.net More extensive structural studies, including X-ray crystallography and advanced NMR techniques, are required to better understand their structure-activity relationships. Furthermore, while many aminopyrazole derivatives have shown promising biological activity in vitro, their in vivo efficacy and pharmacokinetic properties often need improvement. Addressing these challenges will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to unlock the full potential of this important class of compounds.

Detailed Research Findings

Research AreaKey FindingsPotential Impact
Organic Synthesis Serves as a versatile precursor for fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.itresearchgate.netExpansion of chemical space for drug discovery and materials science.
Agrochemicals Derivatives show potential as fungicides (e.g., SDH inhibitors) and herbicides (e.g., transketolase inhibitors). researchgate.netacs.orgnih.govDevelopment of new, effective, and potentially safer crop protection agents.
Materials Science The pyrazole core is suitable for designing organic electronic materials due to its aromaticity and intermolecular interaction capabilities. orientjchem.orgCreation of novel materials for applications in OLEDs and OFETs.
Medicinal Chemistry Aminopyrazole derivatives act as inhibitors of various kinases (e.g., AXL, FGFR), showing promise in cancer therapy. acs.orgnih.govnih.govresearchgate.netDiscovery of new therapeutic agents for a range of diseases.
Green Chemistry Development of sustainable synthetic methods using microwaves, ultrasound, and aqueous media. researchgate.netthieme-connect.comnih.govReduction of the environmental footprint of chemical synthesis.

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-1H-pyrazole-1-carboxylate, and how can reaction completion be monitored?

The compound is typically synthesized via multi-step reactions involving azide intermediates and triazenylpyrazole precursors. A representative method involves dissolving a triazenylpyrazole derivative (e.g., Ethyl (E)-1-(3-cyanobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate) in methylene chloride, followed by azido(trimethyl)silane and trifluoroacetic acid addition under controlled heating (50°C). Reaction progress is monitored via TLC, and purification is achieved using flash chromatography with cyclohexane/ethyl acetate gradients. Yields up to 97% are reported, with characterization via 1^1H/13^13C NMR, HRMS, and IR spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Assign peaks using deuterated solvents (e.g., CDCl3_3) and analyze coupling constants (e.g., J=7.2HzJ = 7.2 \, \text{Hz} for ethyl groups).
  • HRMS : Validate molecular ion peaks (e.g., [M+^+] at m/z 296.1016 for C14_{14}H12_{12}N6_6O2_2).
  • IR spectroscopy : Identify functional groups (e.g., azide stretches at 2119 cm1^{-1}, ester carbonyls at 1694 cm1^{-1}) .

Q. How can researchers ensure purity during synthesis?

Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is critical. Dry-loading with Celite® and monitoring via TLC (RfR_f values ~0.31–0.60) are standard practices. Melting point analysis (e.g., 115.9–161.2°C) and HPLC can further confirm purity .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved?

Discrepancies in splitting patterns or chemical shifts may arise from dynamic processes (e.g., rotamers) or solvent effects. Use variable-temperature NMR to identify rotameric equilibria. Cross-validate with 19^{19}F NMR (for fluorinated analogs) or X-ray crystallography for unambiguous assignments .

Q. What strategies optimize low-yield reactions in derivative synthesis?

  • Stoichiometry : Adjust azido(trimethyl)silane ratios (e.g., 7.5 equivalents) to drive azide formation.
  • Temperature control : Gradual warming (0°C → 50°C) minimizes side reactions.
  • Catalyst screening : Trifluoroacetic acid enhances reactivity in azide substitutions .

Q. How can computational tools aid in crystallographic analysis?

Programs like Mercury (Cambridge Crystallographic Data Centre) enable packing similarity calculations and void visualization. Pair with SHELX for refining high-resolution or twinned data. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal lattices and can be modeled using these tools .

Q. What methodologies explore the compound’s reactivity for functional group transformations?

  • Oxidation : Use KMnO4_4 in acidic media to convert formyl groups to carboxylic acids.
  • Substitution : React with amines (e.g., ethylenediamine) under basic conditions to form amide derivatives.
  • Reduction : Employ NaBH4_4 to reduce nitro or azide groups to amines .

Q. How can interaction studies with biological targets be designed?

  • Enzyme assays : Test inhibition of inflammatory mediators (e.g., COX-2) using fluorogenic substrates.
  • Molecular docking : Simulate binding to protein active sites (e.g., kinases) using PyMOL or AutoDock.
  • SAR studies : Modify substituents (e.g., benzyl vs. difluorobenzyl groups) to assess bioactivity trends .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between experimental and theoretical HRMS data?

Minor deviations (<0.0001 m/z) may arise from isotopic abundance or ion-source artifacts. Recalibrate instruments using certified standards (e.g., perfluorokerosene) and repeat measurements in positive/negative ion modes. Cross-check with alternative techniques like FT-ICR MS for ultra-high resolution .

Q. What steps validate crystallographic data against spectroscopic results?

Compare bond lengths/angles from X-ray structures with DFT-optimized geometries. Use Mercury to overlay experimental and computational models. For dynamic systems (e.g., rotamers), validate with 1^1H-1^1H NOESY NMR to confirm spatial correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.